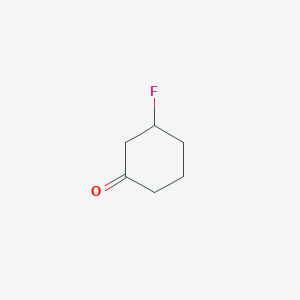

![molecular formula C28H34O5 B12281317 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane](/img/structure/B12281317.png)

4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

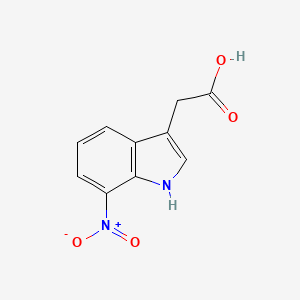

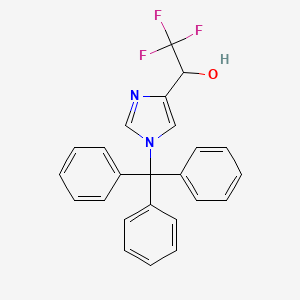

4-[2-(4-ヒドロキシフェニル)-2-アダマンチル]フェノール;2-(オキシラン-2-イルメトキシメチル)オキシランは、アダマンタンとフェノールの構造的特徴をオキシラン(エポキシド)基と組み合わせて形成された、複雑な有機化合物です。

製法

合成ルートと反応条件

4-[2-(4-ヒドロキシフェニル)-2-アダマンチル]フェノールの合成は、通常、アダマンタノンと4-ヒドロキシベンズアルデヒドを特定の条件下で反応させて、中間体2-[ビス(4-ヒドロキシフェニル)メチレン]アダマンタンを形成することから始まります 。 この中間体は、その後、エピクロロヒドリンとさらに反応させてオキシラン基を導入することで、最終的な化合物となります .

工業的製法

この化合物の工業生産は、同様の合成ルートを使用しますが、より大規模に行われ、高収率と高純度を確保するための最適化された反応条件が採用されます。触媒の使用と制御された反応環境は、効率的な生産を実現するために不可欠です。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol typically involves the reaction of adamantanone with 4-hydroxybenzaldehyde under specific conditions to form the intermediate 2-[bis(4-hydroxyphenyl)methylene]adamantane . This intermediate is then further reacted with epichlorohydrin to introduce the oxirane groups, resulting in the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

化学反応の分析

反応の種類

4-[2-(4-ヒドロキシフェニル)-2-アダマンチル]フェノール;2-(オキシラン-2-イルメトキシメチル)オキシランは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: フェノール基は、特定の条件下でキノンに酸化される可能性があります。

還元: オキシラン基は、ジオールに還元される可能性があります。

置換: フェノール性ヒドロキシル基は、求核置換反応に関与する可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

置換: ハロアルカンやアシルクロリドなどの試薬を置換反応に使用できます。

生成される主な生成物

酸化: キノンやその他の酸化された誘導体。

還元: ジオールやその他の還元された誘導体。

置換: アルキル化またはアシル化されたフェノール誘導体。

科学研究への応用

4-[2-(4-ヒドロキシフェニル)-2-アダマンチル]フェノール;2-(オキシラン-2-イルメトキシメチル)オキシランは、いくつかの科学研究への応用があります。

化学: 配位化学における配位子として、および複雑な有機合成のビルディングブロックとして使用されます.

生物学: 酵素阻害剤としての可能性と、生体膜との相互作用について調査されています。

科学的研究の応用

4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological membranes.

作用機序

4-[2-(4-ヒドロキシフェニル)-2-アダマンチル]フェノール;2-(オキシラン-2-イルメトキシメチル)オキシランの作用機序は、特定の分子標的と経路との相互作用を伴います。アダマンチル基は剛直性と親油性を提供し、この化合物が脂質膜とタンパク質と相互作用することを可能にします。 フェノール性ヒドロキシル基は、水素結合を形成し、酸化還元反応に関与することができ、一方、オキシラン基は環開裂反応を起こし、標的分子の共有結合修飾につながります .

類似化合物との比較

類似化合物

2-[ビス(4-ヒドロキシフェニル)メチレン]アダマンタン: 標的化合物の合成における前駆体であり、エストロゲン受容体との親和性で知られています.

ネオペンチルグリコールジグリシジルエーテル: ポリマー化学で使用される、オキシラン基を持つ別の化合物です.

特性

分子式 |

C28H34O5 |

|---|---|

分子量 |

450.6 g/mol |

IUPAC名 |

4-[2-(4-hydroxyphenyl)-2-adamantyl]phenol;2-(oxiran-2-ylmethoxymethyl)oxirane |

InChI |

InChI=1S/C22H24O2.C6H10O3/c23-20-5-1-16(2-6-20)22(17-3-7-21(24)8-4-17)18-10-14-9-15(12-18)13-19(22)11-14;1(5-3-8-5)7-2-6-4-9-6/h1-8,14-15,18-19,23-24H,9-13H2;5-6H,1-4H2 |

InChIキー |

IECQRZXBBVDYJU-UHFFFAOYSA-N |

正規SMILES |

C1C2CC3CC1CC(C2)C3(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O.C1C(O1)COCC2CO2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12281235.png)

![4,6-Dihydrothieno[3,4-b]thiophene](/img/structure/B12281246.png)

![Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate](/img/structure/B12281256.png)

![5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B12281291.png)

![N-[(4-chlorophenyl)methyl]-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12281318.png)